[4-[(3-Acetylphenyl)carbamoyl]phenyl] acetate
Overview
Description
[4-[(3-Acetylphenyl)carbamoyl]phenyl] acetate is an organic compound that belongs to the class of phenyl carbamates This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a carbamoyl group and another phenyl ring The acetate group is attached to the second phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-Acetylphenyl)carbamoyl]phenyl] acetate typically involves the reaction of 3-acetylphenyl isocyanate with 4-hydroxyphenyl acetate. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce reaction times. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) can be used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[4-[(3-Acetylphenyl)carbamoyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[4-[(3-Acetylphenyl)carbamoyl]phenyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(3-Acetylphenyl)carbamoyl]phenyl] acetate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The carbamoyl group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[4-[(3-Acetylphenyl)carbamoyl]phenyl] methyl ester: Similar structure but with a methyl ester group instead of an acetate group.
[4-[(3-Acetylphenyl)carbamoyl]phenyl] ethyl ester: Similar structure but with an ethyl ester group instead of an acetate group.
Uniqueness
[4-[(3-Acetylphenyl)carbamoyl]phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and carbamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[(3-acetylphenyl)carbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)14-4-3-5-15(10-14)18-17(21)13-6-8-16(9-7-13)22-12(2)20/h3-10H,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUYVKQXRWBXCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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